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Compound of Interest

Compound Name: Demelverine

Cat. No.: B085602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacological data available for Demelverine in the public domain is

limited. This guide provides a summary of the existing information and extrapolates potential

mechanisms of action based on its classification as a papaverine-like spasmolytic. Further

experimental validation is required to confirm these hypotheses.

Introduction
Demelverine is a tertiary amine classified as a spasmolytic agent.[1][2] Its primary therapeutic

application is in the relaxation of smooth muscle, making it relevant for conditions characterized

by visceral spasms. Structurally, it is identified as N-methyl-N-(2-

phenylethyl)benzeneethanamine.[3] The INN stem "-verine" in its name indicates a papaverine-

like mechanism of action, suggesting its effects are primarily exerted directly on the smooth

muscle cells, independent of their innervation.[4]

Physicochemical Properties
A summary of the available physicochemical properties of Demelverine is presented in Table

1. This information is crucial for formulation development and for understanding its potential

absorption and distribution characteristics.
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Property Value Source

Molecular Formula C₁₇H₂₁N [PubChem]

Molecular Weight 239.36 g/mol [PubChem]

CAS Number 13977-33-8 [PubChem]

Appearance Solid powder [MedKoo]

Synonyms

Demelverinum,

Methphenethamin, N-

Methyldiphenethylamine

[PubChem]

Table 1: Physicochemical Properties of Demelverine

Pharmacodynamics: A Papaverine-Like Mechanism
of Action
The primary characteristic of Demelverine's pharmacological profile is its papaverine-like

spasmolytic activity.[4] Papaverine, an opium alkaloid, exerts its smooth muscle relaxant effects

through a multi-faceted mechanism that is independent of nervous system input.[4][5] It is

hypothesized that Demelverine shares these mechanisms, which primarily involve:

Inhibition of Phosphodiesterases (PDEs): Papaverine is a non-specific PDE inhibitor, leading

to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic

guanosine monophosphate (cGMP).[5][6] These second messengers activate protein

kinases (PKA and PKG, respectively), which in turn phosphorylate various downstream

targets, ultimately leading to a decrease in intracellular calcium concentration and smooth

muscle relaxation.[1][5]

Blockade of Calcium Channels: Papaverine has been shown to directly block calcium

channels, inhibiting the influx of extracellular calcium which is a critical step in the initiation

and maintenance of smooth muscle contraction.[5]

Hypothesized Signaling Pathways
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Based on the papaverine-like action, the following signaling pathways are proposed for

Demelverine-induced smooth muscle relaxation.
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Caption: Hypothesized PDE Inhibition Pathway for Demelverine.
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Caption: Hypothesized Calcium Channel Blockade by Demelverine.

Pharmacokinetics
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There is a notable absence of publicly available data on the pharmacokinetics (Absorption,

Distribution, Metabolism, and Excretion - ADME) of Demelverine. To fully characterize this

compound, dedicated studies are required.

ADME Parameter Data

Absorption No data available.

Distribution No data available.

Metabolism No data available.

Excretion No data available.

Table 2: Summary of Pharmacokinetic Data for Demelverine

Toxicology
Similarly, comprehensive toxicological data for Demelverine, including acute and chronic

toxicity studies, genotoxicity, and carcinogenicity, are not available in the public domain.

Toxicological Endpoint Data

Acute Toxicity (e.g., LD50) No data available.

Chronic Toxicity No data available.

Adverse Effects No data available.

Table 3: Summary of Toxicological Data for Demelverine

Example Experimental Protocols
For researchers and drug development professionals interested in investigating the

pharmacological profile of Demelverine or similar spasmolytic compounds, the following are

examples of standard experimental protocols.
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Assessment of Spasmolytic Activity using Isolated
Organ Bath
This protocol is a classic method for evaluating the direct effect of a compound on smooth

muscle contractility.

Isolate Smooth Muscle
(e.g., guinea pig ileum)

Mount Tissue in
Organ Bath

Equilibrate in
Physiological Salt Solution

(e.g., Tyrode's solution)

Induce Contraction
(e.g., with acetylcholine,

histamine, or KCl)

Add Cumulative
Concentrations of

Demelverine

Record Isotonic or
Isometric Contractions

Analyze Data
(e.g., calculate EC50)

Click to download full resolution via product page

Caption: Workflow for Isolated Organ Bath Experiment.

Methodology:

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is

isolated and dissected.[7]

Mounting: The tissue is mounted in an organ bath containing a physiological salt solution

(e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen

(95% O₂, 5% CO₂).[8][9]

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified

period.[8]

Contraction Induction: A contractile agent (e.g., acetylcholine, histamine, high potassium

solution) is added to the bath to induce a stable contraction.[8]

Drug Addition: Cumulative concentrations of Demelverine are added to the bath, and the

resulting relaxation is recorded.

Data Acquisition and Analysis: The changes in muscle tension are recorded using a force

transducer connected to a data acquisition system. The concentration-response curve is

then plotted to determine the EC₅₀ value.[9]
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Phosphodiesterase (PDE) Activity Assay
This assay can be used to determine if Demelverine inhibits PDE enzymes and to quantify its

inhibitory potency.

Methodology:

Enzyme and Substrate Preparation: A purified PDE enzyme and its substrate (cAMP or

cGMP) are prepared in an appropriate assay buffer.[10][11]

Inhibitor Incubation: Different concentrations of Demelverine are pre-incubated with the PDE

enzyme.[10][11]

Reaction Initiation: The reaction is initiated by the addition of the substrate.[11]

Quantification of Product Formation: The amount of AMP or GMP produced is quantified.

This can be done using various methods, including colorimetric assays, fluorescence-based

assays, or radioimmunoassays.[12][13]

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of

Demelverine, and the IC₅₀ value is determined.[11]

Calcium Channel Blocking Activity using Patch-Clamp
Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel activity in single

cells, providing definitive evidence of calcium channel blockade.[14][15][16]

Methodology:

Cell Culture: A suitable cell line expressing voltage-gated calcium channels (e.g., HEK293

cells) is cultured.

Patch-Clamp Recording: The whole-cell patch-clamp configuration is established on a single

cell.[14][16]

Eliciting Calcium Currents: The cell membrane is depolarized using a voltage step protocol to

elicit inward calcium currents.
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Drug Application: Demelverine is applied to the cell via the extracellular solution.

Data Acquisition and Analysis: The amplitude of the calcium current is measured before and

after the application of Demelverine. The percentage of current inhibition is calculated to

determine the IC₅₀ value.[16]

Conclusion and Future Directions
Demelverine is a spasmolytic agent with a proposed papaverine-like mechanism of action,

likely involving non-specific phosphodiesterase inhibition and calcium channel blockade.

However, the pharmacological profile of this compound is largely incomplete due to a lack of

published experimental data.

To fully elucidate the therapeutic potential and safety profile of Demelverine, the following

areas of research are critical:

In-depth Pharmacodynamic Studies: Comprehensive in vitro studies are needed to confirm

the mechanism of action, including receptor binding assays, specific PDE isoenzyme

inhibition profiles, and detailed characterization of its effects on various types of ion

channels.

Comprehensive Pharmacokinetic Profiling: In vivo studies in animal models are required to

determine the ADME properties of Demelverine.

Toxicological Evaluation: A complete toxicological assessment is necessary to establish the

safety of the compound.

Clinical Investigations: Well-designed clinical trials are needed to evaluate the efficacy and

safety of Demelverine in relevant patient populations.

The information and example protocols provided in this guide are intended to serve as a

foundation for future research into the pharmacological properties of Demelverine. A thorough

investigation of this compound is warranted to determine its place in modern therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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